

Validating the Selectivity of SJ3149 for CK1 α : A Comparative Guide

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Compound of Interest

Compound Name: SJ3149
Cat. No.: B11928180

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SJ3149**, a novel molecular glue degrader, with other known inhibitors of Casein Kinase 1 α (CK1 α). Supporting experimental data and detailed protocols are included to assist researchers in evaluating and validating the selectivity of **SJ3149** for their studies.

Introduction to SJ3149 and CK1 α

Casein Kinase 1 α (CK1 α) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including Wnt/ β -catenin and p53 signaling pathways.^[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.^{[1][2]} **SJ3149** is a potent and selective molecular glue degrader that induces the degradation of CK1 α .^{[3][4]} Unlike traditional kinase inhibitors that block the active site, **SJ3149** acts by recruiting CK1 α to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.^{[4][5]} This mechanism offers a distinct advantage in terms of selectivity and the potential to overcome resistance mechanisms associated with active site inhibitors.

Comparative Analysis of CK1 α Inhibitors

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a focused therapeutic impact. This section compares the selectivity profile of **SJ3149** with other commonly used or recently developed CK1 α inhibitors.

Table 1: Quantitative Comparison of Potency and Selectivity of CK1 α Modulators

Compound	Mechanism of Action	Target(s)	Potency (DC50/IC50) for CK1 α	Known Off-Targets/Additional Activities
SJ3149	Molecular Glue Degradator	CK1 α	DC50: 3.7 nM (in MOLM-13 cells) [5]	Highly selective for CK1 α degradation. At 10 μ M, reduces IKZF2 levels by ~40%. [6]
Lenalidomide	Molecular Glue Degradator	IKZF1, IKZF3, CK1 α	Weak CK1 α degradation	Potent degrader of IKZF1 and IKZF3. [7]
D4476	ATP-competitive Inhibitor	CK1 α , CK1 δ , ALK5	IC50: 0.3 μ M (for CK1 δ) [3]	Also inhibits ALK5 (TGF- β type-I receptor) with an IC50 of 0.5 μ M. [2][8]
BTX-A51	ATP-competitive Inhibitor	CK1 α , CDK7, CDK9	Potent CK1 α inhibitor	Multi-kinase inhibitor also targeting CDK7 and CDK9. [4][9]
MU1742	ATP-competitive Inhibitor	CK1 α , CK1 δ , CK1 ϵ	Potent and highly selective	Excellent kinome-wide selectivity. [1][10]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating findings. Below are protocols for key experiments used to assess the selectivity and mechanism of action of **SJ3149**.

In Vitro Kinase Assay (Luminescence-based)

This assay determines the inhibitory potential of a compound against a panel of purified kinases.

Materials:

- Recombinant human kinases
- Kinase-specific substrates
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (e.g., **SJ3149**) dissolved in DMSO
- White, opaque 384-well assay plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control).
- Incubate at room temperature for 15 minutes to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the K_m for each kinase.
- Incubate for 1 hour at room temperature.
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

- Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Western Blot for CK1 α Degradation

This method is used to quantify the reduction of intracellular CK1 α protein levels following treatment with a degrader.

Materials:

- Cell lines (e.g., MOLM-13)
- **SJ3149** or other test compounds
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody against CK1 α
- HRP-conjugated secondary antibody
- Loading control antibody (e.g., GAPDH, β -actin)
- Chemiluminescent substrate
- Protein electrophoresis and transfer apparatus

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of the degrader or DMSO for a specified time (e.g., 4, 8, 24 hours).

- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary anti-CK1 α antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Image the blot using a chemiluminescence detection system.
- Quantify the band intensities and normalize to the loading control to determine the extent of CK1 α degradation.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a compound to its target protein in live cells.

Materials:

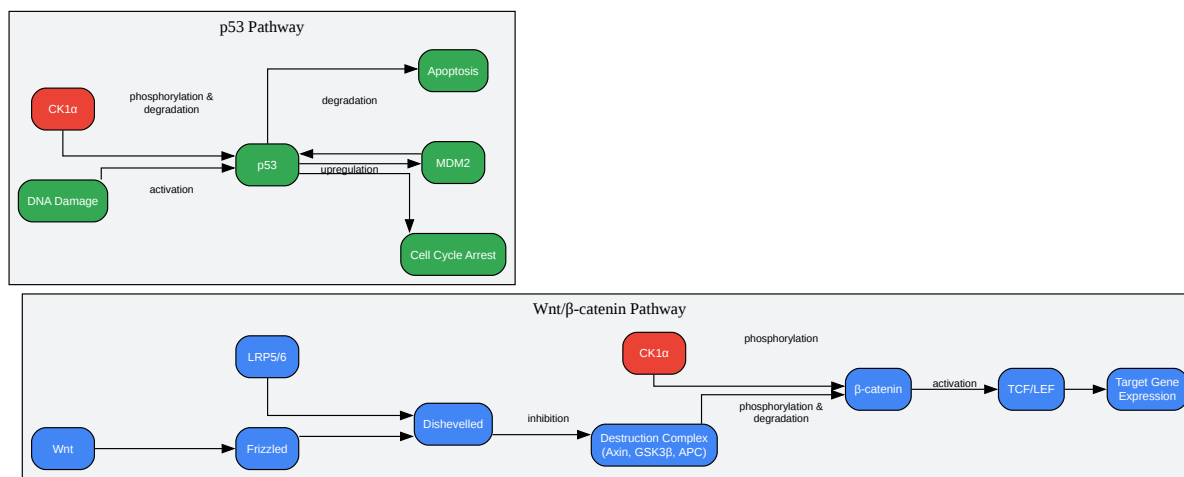
- HEK293 cells
- Plasmids encoding NanoLuc®-CK1 α fusion protein and HaloTag®-CRBN fusion protein
- Transfection reagent
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- Test compounds
- White, 96-well cell culture plates

Procedure:

- Co-transfect HEK293 cells with the NanoLuc®-CK1 α and HaloTag®-CRBN plasmids.
- Plate the transfected cells in a 96-well plate and incubate for 24 hours.
- Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for 2 hours.
- Add serial dilutions of the test compound and incubate for an additional 2 hours.
- Add the NanoBRET™ Nano-Glo® Substrate to the wells.
- Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
- Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET signal upon compound addition indicates displacement of the tracer and target engagement.

Mandatory Visualizations

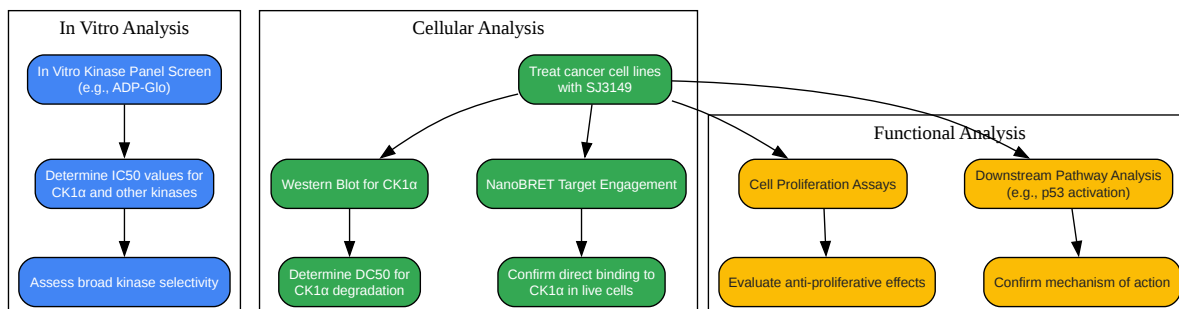
Signaling Pathways Involving CK1 α



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Caption: Key signaling pathways regulated by CK1α.

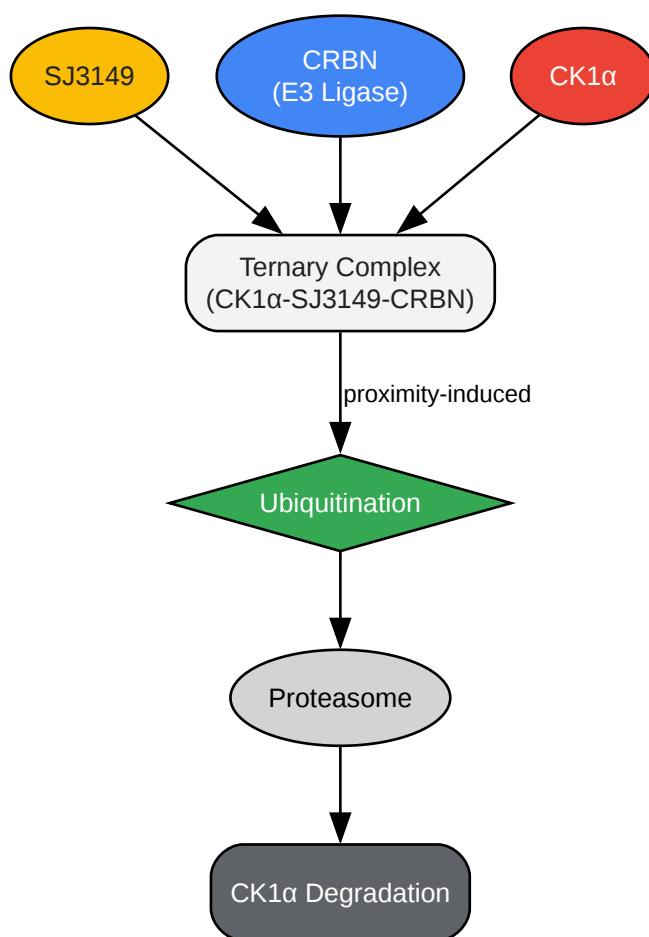
Experimental Workflow for Validating SJ3149 Selectivity



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Caption: Workflow for validating **SJ3149**'s selectivity.

Mechanism of Action of **SJ3149**



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Caption: Molecular mechanism of **SJ3149**-induced CK1 α degradation.

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